2,6-Difluoro-3-nitrobenzoyl chloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

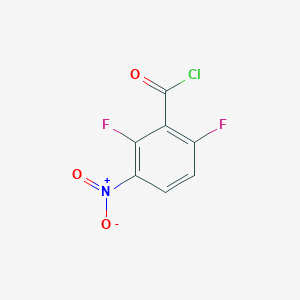

Structure

3D Structure

Properties

IUPAC Name |

2,6-difluoro-3-nitrobenzoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2ClF2NO3/c8-7(12)5-3(9)1-2-4(6(5)10)11(13)14/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URMNSJGLMUMDDC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1[N+](=O)[O-])F)C(=O)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2ClF2NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20381848 | |

| Record name | 2,6-difluoro-3-nitrobenzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20381848 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

260552-98-5 | |

| Record name | 2,6-difluoro-3-nitrobenzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20381848 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of 2,6-Difluoro-3-nitrobenzoyl chloride

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the key physical properties of 2,6-Difluoro-3-nitrobenzoyl chloride (CAS No. 260552-98-5), a crucial reagent in synthetic organic chemistry and a valuable building block in the development of novel pharmaceutical compounds. Understanding these properties is paramount for its safe handling, effective use in reactions, and for the prediction of its behavior in various experimental settings.

Introduction

This compound is a substituted aromatic acyl chloride. Its molecular structure, featuring a benzoyl chloride core with two fluorine atoms and a nitro group, imparts a unique combination of reactivity and functionality. The electron-withdrawing nature of the fluorine atoms and the nitro group significantly influences the electrophilicity of the carbonyl carbon, making it a highly reactive acylating agent. This reactivity is harnessed in the synthesis of a wide range of organic molecules, including esters, amides, and ketones, which are often intermediates in the journey toward new therapeutic agents.

Molecular Structure and Key Identifiers

A clear understanding of the molecular structure is the foundation for interpreting its physical and chemical properties.

Molecular Structure Diagram

Caption: Molecular Structure of this compound.

Key Identification Data

| Property | Value | Source |

| CAS Number | 260552-98-5 | |

| Molecular Formula | C₇H₂ClF₂NO₃ | |

| Molecular Weight | 221.55 g/mol | [1] |

| IUPAC Name | This compound | |

| InChI | 1S/C7H2ClF2NO3/c8-7(12)5-3(9)1-2-4(6(5)10)11(13)14/h1-2H | |

| InChI Key | URMNSJGLMUMDDC-UHFFFAOYSA-N | |

| SMILES | O=C(Cl)C1=C(F)C=CC(=C1F)N(=O)=O |

Physical Properties

The physical state and properties of this compound are critical for its storage, handling, and use in chemical reactions.

| Property | Value | Source |

| Appearance | Clear, faint yellow liquid | [1] |

| Purity | 95% | [1] |

Spectral Data

Spectroscopic data is essential for the verification of the identity and purity of the compound. While experimental spectra for this compound were not found in the search results, the expected spectral characteristics can be inferred from its structure and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The spectrum is expected to show two aromatic protons, likely appearing as complex multiplets due to coupling with each other and with the adjacent fluorine atoms.

-

¹³C NMR: The spectrum would display seven distinct carbon signals. The carbonyl carbon will be significantly downfield. The aromatic carbons will show characteristic splitting patterns due to C-F coupling.

-

¹⁹F NMR: Two signals are expected for the two non-equivalent fluorine atoms. The chemical shifts and coupling constants would provide valuable information about the electronic environment of the fluorine nuclei.

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by strong absorption bands corresponding to the following functional groups:

-

C=O (acyl chloride): A strong, sharp peak typically in the range of 1770-1815 cm⁻¹.

-

NO₂ (nitro group): Two strong bands, one for the asymmetric stretching vibration (around 1500-1570 cm⁻¹) and one for the symmetric stretching vibration (around 1335-1370 cm⁻¹).

-

C-F (aryl fluoride): Strong absorptions in the fingerprint region, typically between 1100 and 1300 cm⁻¹.

-

C-Cl (acyl chloride): A weaker absorption band in the lower frequency region.

Mass Spectrometry (MS)

In a mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 221 and 223 in an approximate 3:1 ratio, corresponding to the ³⁵Cl and ³⁷Cl isotopes. Common fragmentation patterns for benzoyl chlorides include the loss of the chlorine atom to form the benzoyl cation, followed by the loss of carbon monoxide to yield the phenyl cation. The presence of the nitro and fluoro substituents will influence the fragmentation pathways, potentially leading to characteristic fragment ions.

Safety and Handling

As with all acyl chlorides, this compound is a reactive and corrosive compound that requires careful handling.

GHS Hazard Information

While a specific GHS classification for this compound was not found, based on the properties of similar compounds, it is expected to have the following hazards:

-

Corrosive: Causes severe skin burns and eye damage.

-

Lachrymator: Causes irritation and tearing of the eyes.

-

Moisture Sensitive: Reacts with water, including moisture in the air, to produce hydrochloric acid. This reaction is exothermic and can lead to pressure build-up in closed containers.

Recommended Handling Procedures

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat. Work should be conducted in a well-ventilated fume hood.

-

Storage: Store in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place away from moisture and incompatible materials such as water, alcohols, and strong bases.

-

Disposal: Dispose of in accordance with local, state, and federal regulations. Due to its reactivity with water, quenching with a suitable solvent (e.g., a high-boiling point, non-reactive solvent) before disposal may be necessary.

Experimental Protocols: Determination of Physical Properties

For novel compounds like this compound, experimental determination of physical properties is crucial. Below are generalized, best-practice methodologies.

Workflow for Physical Property Determination

Caption: A generalized workflow for the experimental determination of physical properties.

Step-by-Step Methodology for Boiling Point Determination (Under Reduced Pressure)

-

Apparatus Setup: Assemble a vacuum distillation apparatus. Ensure all glassware is thoroughly dried to prevent reaction with the acyl chloride.

-

Sample Charging: Charge the distillation flask with the purified this compound. Add a magnetic stir bar or boiling chips to ensure smooth boiling.

-

Evacuation: Gradually reduce the pressure in the system to the desired level using a vacuum pump.

-

Heating: Gently heat the distillation flask using a heating mantle.

-

Data Collection: Record the temperature at which the liquid condenses on the thermometer bulb and the corresponding pressure. This is the boiling point at that pressure.

-

Rationale: Acyl chlorides can decompose at their atmospheric boiling points. Distillation under reduced pressure allows for boiling at a lower temperature, minimizing thermal degradation.

Conclusion

This compound is a valuable synthetic intermediate with physical properties that reflect its reactive nature. While a complete experimental dataset for all its physical properties is not yet widely published, this guide provides a comprehensive overview of its known characteristics and the expected behavior based on its chemical structure. Adherence to strict safety protocols is essential when working with this compound to ensure the safety of researchers and the integrity of experimental outcomes. Further research to fully characterize its physical properties will undoubtedly contribute to its broader application in the fields of medicinal chemistry and materials science.

References

(Note: While specific data points for this compound are limited in the provided search results, the following references provide information on the compound's identity and the properties of related substances, which have been used to infer the information presented in this guide.)

-

PubChem. 2,6-Difluorobenzoyl chloride. [Link]

Sources

2,6-Difluoro-3-nitrobenzoyl chloride chemical structure and formula

An In-depth Technical Guide to 2,6-Difluoro-3-nitrobenzoyl chloride: Synthesis, Reactivity, and Applications

Authored by: A Senior Application Scientist

Introduction

This compound is a highly functionalized aromatic compound of significant interest to researchers in medicinal chemistry and materials science. Its structure is characterized by a benzoyl chloride core substituted with two fluorine atoms and a nitro group. This unique combination of functional groups imparts a high degree of reactivity and makes it a valuable intermediate for the synthesis of complex molecular architectures. The acyl chloride group serves as a highly reactive site for nucleophilic substitution, while the electron-withdrawing nature of the fluorine and nitro substituents further enhances the electrophilicity of the carbonyl carbon. This guide provides a comprehensive overview of the chemical structure, properties, synthesis, and key applications of this compound, offering field-proven insights for its effective use in a research and development setting.

Physicochemical Properties and Structure

This compound is typically a clear to faint yellow liquid under standard conditions.[1] Its key properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 260552-98-5 | [1] |

| Molecular Formula | C₇H₂ClF₂NO₃ | [1] |

| Molecular Weight | 221.55 g/mol | [1][2] |

| Appearance | Clear, faint yellow liquid | [1] |

| Storage | Inert atmosphere, room temperature | [2] |

Chemical Structure

The molecular structure features a central benzene ring with three key substituents that dictate its chemical behavior:

-

Acyl Chloride Group (-COCl): This is a highly reactive functional group that acts as an excellent acylating agent.

-

Two Fluorine Atoms (F): Located at positions 2 and 6, these strongly electronegative atoms withdraw electron density from the aromatic ring through the inductive effect.

-

Nitro Group (-NO₂): Positioned at the 3-position, this is a powerful electron-withdrawing group through both inductive and resonance effects.

The combined electron-withdrawing effects of these substituents make the carbonyl carbon exceptionally electrophilic and susceptible to attack by nucleophiles.

Caption: Chemical structure of this compound.

Synthesis Protocol

The most direct and industrially relevant method for synthesizing this compound is the chlorination of its corresponding carboxylic acid, 2,6-Difluoro-3-nitrobenzoic acid.[3] Thionyl chloride (SOCl₂) is the reagent of choice for this conversion due to its reliability and the volatile nature of its byproducts (SO₂ and HCl), which simplifies product purification.[4][5]

Causality Behind Experimental Choices

-

Reagent: Thionyl chloride is highly effective for converting carboxylic acids to acyl chlorides.[4][6] An alternative, oxalyl chloride, is also effective but thionyl chloride is often more cost-effective for larger scale synthesis. Phosphorus pentachloride (PCl₅) is another option, but its solid form and the production of solid byproducts (POCl₃) can complicate the workup.[7][8]

-

Solvent: The reaction is often run neat or in a high-boiling, inert solvent like toluene or dichloromethane to control the reaction temperature.

-

Catalyst: A catalytic amount of N,N-dimethylformamide (DMF) is typically added. DMF reacts with thionyl chloride to form the Vilsmeier reagent, which is the active catalytic species that accelerates the conversion.

-

Workup: Excess thionyl chloride (b.p. 76 °C) can be removed by distillation under reduced pressure, leaving the higher-boiling acyl chloride product.

Step-by-Step Synthesis Methodology

-

Setup: To a flame-dried, two-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 2,6-Difluoro-3-nitrobenzoic acid (1.0 eq).

-

Reagent Addition: Under a nitrogen atmosphere, add thionyl chloride (2.0-3.0 eq) to the flask, followed by 1-2 drops of DMF.

-

Reaction: Heat the reaction mixture to reflux (approximately 80-90 °C) and maintain for 2-4 hours. The progress of the reaction can be monitored by the cessation of gas evolution (HCl and SO₂).

-

Purification: After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess thionyl chloride via distillation under reduced pressure.

-

Final Product: The resulting crude this compound can be used directly for subsequent reactions or further purified by vacuum distillation if high purity is required.

Caption: Workflow for the synthesis of this compound.

Chemical Reactivity and Applications

The high reactivity of this compound makes it a versatile building block, primarily through nucleophilic acyl substitution reactions.[9] This allows for the facile introduction of the 2,6-difluoro-3-nitrophenyl moiety into a wide range of molecules.

Nucleophilic Acyl Substitution: Amide Formation

A cornerstone reaction in drug discovery is the formation of amides, which are prevalent in biologically active molecules. This compound reacts readily with primary and secondary amines to form the corresponding amides. The electron-withdrawing groups on the phenyl ring make this transformation highly efficient.

General Reaction Scheme: C₇H₂ClF₂NO₂ (COCl) + R-NH₂ → C₇H₂F₂NO₂ (CONHR) + HCl

Step-by-Step Protocol for Amide Synthesis

-

Dissolution: Dissolve the primary or secondary amine (1.0 eq) and a non-nucleophilic base such as triethylamine or pyridine (1.1-1.5 eq) in an anhydrous aprotic solvent (e.g., dichloromethane, THF) in a round-bottom flask under a nitrogen atmosphere.

-

Cooling: Cool the solution to 0 °C using an ice bath. This is crucial to control the exothermicity of the reaction.

-

Addition: Add a solution of this compound (1.05 eq) in the same anhydrous solvent dropwise to the cooled amine solution.

-

Reaction: Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 2-16 hours.

-

Workup: Upon completion, the reaction can be quenched with water. The organic layer is separated, washed with dilute acid (e.g., 1M HCl) to remove excess base, then with a saturated sodium bicarbonate solution, and finally with brine.

-

Isolation: The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude amide product, which can be purified by recrystallization or column chromatography.

Caption: Mechanism of nucleophilic acyl substitution for amide formation.

Applications in Drug Discovery and Materials Science

While specific drugs containing the 2,6-difluoro-3-nitrobenzoyl moiety are not broadly documented, its utility lies in its role as a versatile intermediate.

-

Medicinal Chemistry: Fluorinated aromatic rings are sought after in drug design to enhance metabolic stability, binding affinity, and membrane permeability. This building block allows for the incorporation of a difluoronitrophenyl group, which can be a key pharmacophore in inhibitors targeting various enzymes. For instance, related 2,6-difluorobenzamide structures have been investigated as inhibitors of the bacterial cell division protein FtsZ.[10] The nitro group can also be readily reduced to an amine, providing a synthetic handle for further diversification.

-

Agrochemicals: The structural motifs present in this compound are also found in various pesticides and herbicides.

-

Materials Science: Acyl chlorides are used to synthesize polymers and other advanced materials. The high reactivity of this compound allows for its incorporation into polymer backbones or as a functional side chain, potentially imparting unique thermal or electronic properties.

Safety and Handling

This compound must be handled with care due to its reactive and corrosive nature.

-

Corrosivity: As an acyl chloride, it is corrosive and can cause severe skin burns and eye damage upon contact.[11][12]

-

Reactivity with Water: It reacts with moisture, including humidity in the air, to produce hydrochloric acid. This hydrolysis can degrade the sample and create a corrosive environment.

-

Handling: Always handle this compound in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[13]

-

Storage: Store in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place away from moisture and incompatible materials such as bases, strong oxidizing agents, and alcohols.[12][13]

References

-

PubChem. (n.d.). 2,6-Difluorobenzoyl chloride. Retrieved from [Link]

-

PubChem. (n.d.). 2-Nitrobenzoyl chloride. Retrieved from [Link]

- Google Patents. (2016). Method for synthesizing p-nitrobenzoyl chloride with phase transfer catalyst.

-

Organic Syntheses. (n.d.). p-NITROBENZOYL CHLORIDE. Retrieved from [Link]

-

Chemguide. (n.d.). Converting carboxylic acids into acyl (acid) chlorides. Retrieved from [Link]

-

PubChem. (n.d.). 2,6-Difluoro-3-nitrobenzoic acid. Retrieved from [Link]

-

YouTube. (2021). Acids to Acyl Chlorides, Part 1. Retrieved from [Link]

-

Chemguide. (n.d.). Preparation of acyl chlorides (acid chlorides). Retrieved from [Link]

-

Piras, M., et al. (2017). 2,6-Difluorobenzamide Inhibitors of Bacterial Cell Division Protein FtsZ: Design, Synthesis, and Structure-Activity Relationships. ChemMedChem, 12(16), 1337-1349. Retrieved from [Link]

Sources

- 1. This compound | CymitQuimica [cymitquimica.com]

- 2. 260552-98-5|this compound|BLD Pharm [bldpharm.com]

- 3. 2,6-Difluoro-3-nitrobenzoic acid | C7H3F2NO4 | CID 302629 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. youtube.com [youtube.com]

- 5. chemguide.co.uk [chemguide.co.uk]

- 6. benchchem.com [benchchem.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. chemguide.co.uk [chemguide.co.uk]

- 9. Buy 2,6-Difluoro-4-nitrobenzoyl chloride | 1803730-46-2 [smolecule.com]

- 10. 2,6-Difluorobenzamide Inhibitors of Bacterial Cell Division Protein FtsZ: Design, Synthesis, and Structure-Activity Relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. 2,6-Difluorobenzoyl chloride | C7H3ClF2O | CID 87438 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 13. fishersci.com [fishersci.com]

An In-Depth Technical Guide to 2,6-Difluoro-3-nitrobenzoyl chloride

Introduction

2,6-Difluoro-3-nitrobenzoyl chloride is a highly functionalized aromatic compound of significant interest to the chemical, pharmaceutical, and agrochemical industries. As a reactive acyl chloride, it serves as a critical building block for the synthesis of more complex molecules. The strategic placement of two electron-withdrawing fluorine atoms and a nitro group on the benzoyl scaffold imparts unique reactivity and physicochemical properties. This guide provides a comprehensive overview of its molecular characteristics, synthesis, reactivity, applications, and safe handling protocols, tailored for researchers and professionals in drug development and chemical synthesis.

Physicochemical Properties and Identifiers

A precise understanding of a compound's physical and chemical properties is foundational to its application in research and development. The key identifiers and characteristics of this compound are summarized below.

| Property | Value | Source(s) |

| IUPAC Name | This compound | [1] |

| CAS Number | 260552-98-5 | [1][2] |

| Molecular Formula | C₇H₂ClF₂NO₃ | [1][2] |

| Molecular Weight | 221.55 g/mol | [2] |

| Monoisotopic Mass | 219.9691 Da | |

| Appearance | Clear, faint yellow liquid | [2] |

| Purity | ≥95% (typical) | [2] |

| InChI Key | URMNSJGLMUMDDC-UHFFFAOYSA-N | [1] |

Synthesis and Purification

The primary route for synthesizing this compound involves the chlorination of its corresponding carboxylic acid, 2,6-Difluoro-3-nitrobenzoic acid (CAS 83141-10-0).[3][4] This transformation is a standard and efficient method for producing acyl chlorides.

The precursor, 2,6-Difluoro-3-nitrobenzoic acid, can be prepared through various synthetic pathways, often starting from readily available materials like o-methylphenol.[5] One patented method involves a multi-step process: nitration of o-methylphenol, chlorination, fluorination, and finally, oxidation of the methyl group to a carboxylic acid.[5] This highlights the industrial scalability and accessibility of the precursor.

The conversion of the carboxylic acid to the acyl chloride is typically achieved using a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The choice of thionyl chloride is common in industrial settings as it serves as both the reagent and the solvent, and the byproducts (HCl and SO₂) are gaseous, which simplifies purification.[6]

The causality behind this choice is rooted in Le Chatelier's principle; the removal of gaseous byproducts drives the reaction to completion. Purification of the final product is generally accomplished via fractional distillation under reduced pressure to remove any excess chlorinating agent and impurities.

Caption: Synthesis workflow for this compound.

Chemical Reactivity and Mechanistic Insights

The reactivity of this compound is dominated by the highly electrophilic carbonyl carbon of the acyl chloride functional group. This electrophilicity is significantly enhanced by the strong electron-withdrawing inductive effects of the two ortho-fluorine atoms and the nitro group. These substituents pull electron density away from the aromatic ring and, consequently, from the carbonyl carbon, making it an excellent target for nucleophilic attack.

The primary reaction mechanism is nucleophilic acyl substitution . The compound readily reacts with a wide range of nucleophiles:

-

Amines: Reacts with primary and secondary amines to form stable amide bonds. This is one of its most important applications in pharmaceutical synthesis.

-

Alcohols: Reacts with alcohols to yield esters.

-

Water: Hydrolyzes in the presence of moisture to revert to the parent carboxylic acid, 2,6-difluoro-3-nitrobenzoic acid. This moisture sensitivity necessitates handling the compound under anhydrous (dry) conditions.

The presence of the fluorine and nitro groups not only activates the acyl chloride but also influences the regioselectivity of any further aromatic substitution reactions, although reactions at the acyl chloride are far more facile.

Applications in Research and Drug Development

This compound is a valuable intermediate in the synthesis of high-value molecules, particularly in the pharmaceutical sector. Its utility stems from its ability to introduce a substituted phenyl ring into a target molecule via a stable amide or ester linkage.

While not a direct precursor to the well-known BRAF inhibitor Vemurafenib, its structural motifs are highly relevant in the design of modern kinase inhibitors and other targeted therapies.[7][8] The 2,6-difluorobenzamide scaffold, for instance, is a key component in a class of potent antibacterial agents that target the cell division protein FtsZ, demonstrating the importance of this chemical framework in overcoming antibiotic resistance.

The nitro group offers additional synthetic versatility. It can be readily reduced to an amine, providing a handle for subsequent chemical modifications. This step-wise functionalization allows for the construction of complex molecular architectures from a relatively simple starting material.[3]

Experimental Protocol: Synthesis of N-Benzyl-2,6-difluoro-3-nitrobenzamide

This protocol details a representative nucleophilic acyl substitution reaction to form an amide, demonstrating a core application of the title compound. This procedure is a self-validating system; successful synthesis can be confirmed by standard analytical techniques (TLC, NMR, MS).

Materials:

-

This compound (1.0 eq)

-

Benzylamine (1.05 eq)

-

Triethylamine (TEA) or Pyridine (1.2 eq)

-

Anhydrous Dichloromethane (DCM)

-

1M Hydrochloric Acid (HCl)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and a dropping funnel, add benzylamine and anhydrous DCM. Cool the solution to 0 °C in an ice bath.

-

Addition of Base: Add triethylamine to the stirred solution. The base is critical to neutralize the hydrochloric acid byproduct generated during the reaction, preventing the protonation of the amine nucleophile.

-

Reagent Addition: Dissolve this compound in a minimal amount of anhydrous DCM and add it to the dropping funnel. Add the acyl chloride solution dropwise to the cooled amine solution over 15-20 minutes.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting acyl chloride is consumed.

-

Workup:

-

Quench the reaction by adding deionized water.

-

Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl (to remove excess base and amine), saturated NaHCO₃ (to remove any unreacted acid), and brine.

-

Separate the organic layer and dry it over anhydrous MgSO₄.

-

-

Purification:

-

Filter off the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator.

-

Purify the resulting crude solid or oil by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure N-benzyl-2,6-difluoro-3-nitrobenzamide.

-

Caption: Experimental workflow for a representative amidation reaction.

Safety and Handling

This compound is a reactive and hazardous chemical that must be handled with appropriate precautions.

-

Hazards: The compound is corrosive and causes severe skin and eye burns. It is a lachrymator (causes tearing) and is moisture-sensitive.

-

Handling: Always handle in a well-ventilated chemical fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), a lab coat, and safety goggles with face shield.

-

Storage: Store in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry, and well-ventilated area. It should be stored away from incompatible materials such as water, strong bases, and alcohols.

-

Disposal: Dispose of waste in accordance with local, regional, and national hazardous waste regulations. Do not allow it to enter drains or waterways.

Conclusion

This compound stands out as a versatile and powerful chemical intermediate. Its unique electronic properties, conferred by the difluoro- and nitro-substituents, make it a highly reactive and valuable building block for creating novel molecules in the pharmaceutical and agrochemical fields. A thorough understanding of its synthesis, reactivity, and handling is essential for researchers aiming to leverage its synthetic potential to drive innovation in drug discovery and materials science.

References

-

The Critical Role of Intermediates in Vemurafenib Synthesis. (n.d.). Retrieved from [Link]

-

The Strategic Advantage of Utilizing 2,6-Difluoro-3-nitrobenzoic Acid in Organic Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]

- Novel processes for the preparation of vemurafenib. (2015). Google Patents.

-

Development of [11C]vemurafenib employing a carbon-11 carbonylative Stille coupling and preliminary evaluation in mice bearing melanoma tumor xenografts. (n.d.). National Institutes of Health. Retrieved from [Link]

-

Theranostics Design and Development of Fluorescent Vemurafenib Analogs for In Vivo Imaging. (2017). Retrieved from [Link]

-

Synthetic pathway for Vemurafenib. (n.d.). ResearchGate. Retrieved from [Link]

-

2,6-Difluoro-3-nitrobenzoic acid. (n.d.). PubChem. Retrieved from [Link]

-

2-Fluoro-4-nitrobenzoyl chloride. (n.d.). PubChem. Retrieved from [Link]

-

2,6-Difluorobenzoyl chloride. (n.d.). PubChem. Retrieved from [Link]

-

Synthesis method of 2-fluoro-3-nitrobenzoic acid intermediate raw material. (2021). WIPO Patentscope. Retrieved from [Link]

-

2,6-DIFLUORO-3-NITROBENZOIC ACID. (n.d.). Five Chongqing Chemdad Co., Ltd. Retrieved from [Link]

-

2-Nitrobenzoyl chloride. (n.d.). PubChem. Retrieved from [Link]

-

Benzoyl chloride, 3-nitro-. (n.d.). PubChem. Retrieved from [Link]

- Method for synthesizing p-nitrobenzoyl chloride with phase transfer catalyst. (2016). Google Patents.

Sources

- 1. This compound | 260552-98-5 [sigmaaldrich.com]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. nbinno.com [nbinno.com]

- 4. 2,6-Difluoro-3-nitrobenzoic acid | C7H3F2NO4 | CID 302629 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. WIPO - Search International and National Patent Collections [patentscope.wipo.int]

- 6. WO2015075749A1 - Novel processes for the preparation of vemurafenib - Google Patents [patents.google.com]

- 7. Development of [11C]vemurafenib employing a carbon-11 carbonylative Stille coupling and preliminary evaluation in mice bearing melanoma tumor xenografts - PMC [pmc.ncbi.nlm.nih.gov]

- 8. thno.org [thno.org]

Key intermediates in 2,6-Difluoro-3-nitrobenzoyl chloride synthesis

An In-depth Technical Guide to the Core Intermediates in the Synthesis of 2,6-Difluoro-3-nitrobenzoyl chloride

Introduction

This compound is a crucial building block in contemporary medicinal chemistry and drug development. Its trifunctional nature, featuring a reactive acid chloride, a nitro group, and ortho-difluoro substitution, makes it a versatile synthon for creating complex molecular architectures with desirable pharmacological properties. The fluorine atoms can enhance metabolic stability, binding affinity, and lipophilicity, while the nitro group offers a handle for further chemical transformations, such as reduction to an amine. This guide provides a detailed exploration of the key intermediates and synthetic transformations required to produce this valuable compound, focusing on the underlying chemical principles and practical experimental considerations for researchers and scientists in the field.

The synthetic pathway to this compound is a multi-step process that hinges on the successful formation and purification of several key intermediates. This guide will dissect the synthesis into three primary stages, each centered around a critical intermediate:

-

2,6-Difluorobenzoic Acid : The foundational difluorinated aromatic carboxylic acid.

-

2,6-Difluoro-3-nitrobenzoic Acid : The nitrated successor, which introduces the crucial nitro functionality.

-

This compound : The final, activated acyl chloride ready for downstream applications.

We will begin by examining a common and industrially relevant precursor, 2,6-difluorotoluene, and its conversion to the first key intermediate.

Diagram of Overall Synthetic Pathway

Caption: Simplified mechanism of acyl chloride formation using thionyl chloride.

Conclusion

The synthesis of this compound is a well-defined, multi-step process that relies on the careful execution of fundamental organic transformations. By understanding the synthesis and properties of the key intermediates—2,6-difluorobenzoic acid and 2,6-difluoro-3-nitrobenzoic acid—researchers can efficiently produce the target acyl chloride. Each step, from the initial oxidation or hydrolysis to the final chlorination, presents its own set of challenges and optimization parameters. This guide provides a foundational framework for professionals in drug development and chemical research to approach the synthesis of this important molecular building block with a solid understanding of the underlying principles and practical methodologies.

References

- Vertex AI Search.

- Benchchem. A Comparative Guide to the Synthesis of 2,6-Difluorotoluene for Researchers and Drug Development Professionals.

- Benchchem. An In-depth Technical Guide to the Synthesis of 2,6-Difluorotoluene.

- ChemicalBook. 2,6-Difluorobenzoic acid synthesis.

- Ningbo Inno Pharmchem Co., Ltd. 2,6-Difluorotoluene: Properties, Applications, and Synthesis in Organic Chemistry.

- Benchchem. Technical Support Center: Synthesis of 2,6-Difluorobenzamide.

- PrepChem.com. Synthesis of 2,6-difluoro-m-toluic acid.

- Sigma-Aldrich. 2,6-Difluorobenzoic acid 98 385-00-2.

- Google Patents. CN101050176A - Method for preparing 4 - bromine 2,6 - difluoro benzoic acid.

- Google Patents.

- Benchchem. Application Notes and Protocols: 2,6-Difluorotoluene as a Precursor for Agrochemicals.

- Google Patents. CN106748681A - A kind of method that 2,6 difluoro toluene continuous oxidation prepares 2,6 difluorobenzaldehydes.

- CymitQuimica. This compound.

- Organic Syntheses. p-NITROBENZOYL CHLORIDE.

- PubChem. 2,6-Difluoro-3-nitrobenzoic acid | C7H3F2NO4 | CID 302629.

- Google Patents. CA2821517A1 - Process for producing nitrobenzoyl chloride.

- WIPO Patentscope.

- Sigma-Aldrich. This compound | 260552-98-5.

- Benchchem.

- ZORA (Zurich Open Repository and Archive). 2,6-Difluorosubstituted benzoylurea compounds – Determination of 2,6-difluorobenzoic acid in urine by GC-MS.

- ResearchG

- Sciencemadness.org. benzoic acid to benzoyl chloride ; non benzotrichloride route to hippuric acid.

- askIITians. Accomplish the following conversions: (i) Nitrobenzene to benzoic aci.

- Truman ChemLab.

- Sigma-Aldrich. 2,6-Difluorobenzoic acid 98 385-00-2.

- Google Patents. US5478963A - 2,3-difluoro-6-nitrobenzonitrile and 2-chloro-5,6-difluorobenzonitrile-(2,3-difluoro-6-chlorobenzonitrile)

- ResearchGate. How can I perform a reaction of conversion of benzoic acid to benzoyl chloride using thionyl chloride, and monitor the progress of this reaction?.

A Spectroscopic Guide to 2,6-Difluoro-3-nitrobenzoyl chloride: In-depth Analysis of NMR, IR, and MS Data for Drug Development Professionals

Introduction

In the landscape of modern pharmaceutical and agrochemical research, the synthesis and characterization of novel molecular entities are paramount. 2,6-Difluoro-3-nitrobenzoyl chloride, a highly functionalized aromatic compound, represents a key building block in the design of complex bioactive molecules. Its trifunctional nature, comprising a reactive acyl chloride, an electron-withdrawing nitro group, and two fluorine atoms, offers a versatile platform for medicinal chemists. However, the precise arrangement of these substituents dictates the molecule's reactivity and its subsequent utility. Therefore, unambiguous structural confirmation through a multi-technique spectroscopic approach is not merely a procedural step but a cornerstone of synthetic success and downstream application.

This technical guide provides a comprehensive analysis of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. Moving beyond a simple recitation of data, this document delves into the causal relationships between the molecular structure and its spectroscopic signatures. By synthesizing theoretical predictions with empirical data from analogous compounds, this guide aims to equip researchers, scientists, and drug development professionals with the expertise to confidently identify and characterize this important synthetic intermediate.

Molecular Structure and Key Features

A clear understanding of the molecular architecture is fundamental to interpreting its spectroscopic output. The structure of this compound is presented below, highlighting the key functional groups that will be interrogated by various spectroscopic methods.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR will provide a detailed map of the molecule's carbon-hydrogen framework and the electronic environment of the fluorine atoms.

Experimental Protocol: NMR Data Acquisition

A standardized protocol for acquiring high-quality NMR data for a compound like this compound is crucial for reproducibility and accurate interpretation.

Caption: Standard workflow for NMR data acquisition and processing.

Predicted NMR Data

The following table summarizes the predicted ¹H, ¹³C, and ¹⁹F NMR chemical shifts, multiplicities, and coupling constants for this compound. These predictions are based on established substituent effects and data from structurally related compounds.

| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ¹H | 8.1 - 8.3 | Triplet of doublets (td) | ³J(H,H) ≈ 8-9, ⁴J(H,F) ≈ 6-7 | H-4 |

| ¹H | 7.3 - 7.5 | Triplet of doublets (td) | ³J(H,H) ≈ 8-9, ³J(H,F) ≈ 9-10 | H-5 |

| ¹³C | ~165 | Triplet (t) | ²J(C,F) ≈ 3-5 | C=O |

| ¹³C | ~160 (deshielded) | Doublet of doublets (dd) | ¹J(C,F) ≈ 250-260 | C-2, C-6 |

| ¹³C | ~145 | Singlet (s) | - | C-3 |

| ¹³C | ~135 | Singlet (s) | - | C-4 |

| ¹³C | ~125 | Triplet (t) | ³J(C,F) ≈ 3-5 | C-1 |

| ¹³C | ~115 | Doublet (d) | ²J(C,F) ≈ 20-25 | C-5 |

| ¹⁹F | -100 to -120 | Multiplet (m) | - | F-2, F-6 |

Interpretation of NMR Spectra

-

¹H NMR: The aromatic region of the ¹H NMR spectrum is expected to show two distinct multiplets. The proton at the C-4 position (H-4) is deshielded due to the anisotropic effect of the adjacent nitro group and the carbonyl group. It is predicted to appear as a triplet of doublets due to coupling with the adjacent H-5 proton (³J) and the fluorine atom at C-2 (⁴J). The proton at the C-5 position (H-5) will be upfield relative to H-4 and is expected to be a triplet of doublets due to coupling with H-4 (³J) and the fluorine at C-6 (³J).

-

¹³C NMR: The ¹³C NMR spectrum will be characterized by several key features. The carbonyl carbon of the acyl chloride will appear at the downfield end of the spectrum, typically around 165 ppm, and will likely be a triplet due to coupling with the two equivalent fluorine atoms at C-2 and C-6. The carbons directly bonded to fluorine (C-2 and C-6) will exhibit a large one-bond carbon-fluorine coupling constant (¹J(C,F)) of approximately 250-260 Hz, a hallmark of fluorinated aromatic rings. The remaining aromatic carbons will show smaller couplings to the fluorine atoms, aiding in their assignment. The carbon bearing the nitro group (C-3) is expected to be significantly deshielded.

-

¹⁹F NMR: The ¹⁹F NMR spectrum will provide direct information about the fluorine environments. Since the two fluorine atoms are chemically equivalent, a single multiplet is expected in the typical range for fluoroaromatic compounds (-100 to -120 ppm). The multiplicity will arise from coupling to the aromatic protons (H-4 and H-5). The high sensitivity and large chemical shift dispersion of ¹⁹F NMR make it an excellent tool for confirming the presence and electronic environment of the fluorine substituents.[1][2][3][4]

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound will be dominated by strong absorptions corresponding to the carbonyl, nitro, and carbon-fluorine bonds.

Experimental Protocol: IR Data Acquisition

Caption: Standard workflow for ATR-FTIR data acquisition.

Predicted IR Data

| Predicted Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |

| ~1800 - 1820 | Strong, Sharp | C=O stretch (acyl chloride) |

| ~1540 - 1560 | Strong | Asymmetric NO₂ stretch |

| ~1340 - 1360 | Strong | Symmetric NO₂ stretch |

| ~1200 - 1300 | Strong | C-F stretch (aromatic) |

| ~800 - 900 | Medium | C-Cl stretch |

| ~1600, ~1470 | Medium | Aromatic C=C stretches |

Interpretation of IR Spectrum

The IR spectrum of this compound is expected to exhibit several characteristic absorption bands that confirm its structure.

-

Carbonyl Group: The most prominent feature will be a strong, sharp absorption band in the region of 1800-1820 cm⁻¹. This high frequency for the C=O stretch is characteristic of acyl chlorides and is a direct consequence of the strong electron-withdrawing inductive effect of the chlorine atom.[5][6][7]

-

Nitro Group: The presence of the nitro group will be confirmed by two strong absorption bands. The asymmetric stretching vibration is expected around 1540-1560 cm⁻¹, while the symmetric stretch will appear at a lower frequency, around 1340-1360 cm⁻¹.

-

Carbon-Fluorine Bonds: A strong absorption band in the 1200-1300 cm⁻¹ region is indicative of the C-F stretching vibrations of the fluoroaromatic system.

-

Other Vibrations: The spectrum will also contain medium intensity bands corresponding to the aromatic C=C stretching vibrations (around 1600 and 1470 cm⁻¹) and a C-Cl stretching vibration in the fingerprint region (around 800-900 cm⁻¹).

Mass Spectrometry (MS)

Mass spectrometry provides valuable information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and structure.

Experimental Protocol: MS Data Acquisition (Electron Ionization)

Caption: General workflow for Electron Ionization Mass Spectrometry.

Predicted Mass Spectrum Data

The molecular weight of this compound (C₇H₂ClF₂NO₃) is 221.55 g/mol . The mass spectrum will show the molecular ion peak and several characteristic fragment ions.

| Predicted m/z | Relative Intensity | Proposed Fragment | Formula |

| 221/223 | Medium | Molecular Ion [M]⁺ | [C₇H₂ClF₂NO₃]⁺ |

| 186 | High | [M - Cl]⁺ | [C₇H₂F₂NO₃]⁺ |

| 175 | Low | [M - NO₂]⁺ | [C₇H₂ClF₂O]⁺ |

| 158 | Medium | [M - Cl - CO]⁺ | [C₆H₂F₂NO₂]⁺ |

| 141 | Very High (Base Peak) | [M - Cl - NO₂]⁺ | [C₇H₂F₂O]⁺ |

| 113 | High | [C₆H₂F₂]⁺ | [C₆H₂F₂]⁺ |

Interpretation of Mass Spectrum

The electron ionization (EI) mass spectrum of this compound is expected to provide clear evidence for its structure through a predictable fragmentation pattern.

-

Molecular Ion: The molecular ion peak ([M]⁺) should be observed at m/z 221, with an isotopic peak at m/z 223 ([M+2]⁺) with approximately one-third the intensity, which is characteristic of a molecule containing one chlorine atom.

-

Key Fragmentations: The fragmentation of the molecular ion is likely to proceed through several key pathways. A common fragmentation for acyl chlorides is the loss of the chlorine radical to form a stable acylium ion. In this case, the loss of Cl• would result in a fragment at m/z 186. The loss of the nitro group (NO₂) as a radical is another expected fragmentation, leading to a peak at m/z 175.

A significant fragmentation pathway for benzoyl derivatives involves the formation of the benzoyl cation. For this compound, the loss of the chlorine radical followed by the loss of the nitro group would lead to the 2,6-difluorobenzoyl cation at m/z 141, which is predicted to be the base peak due to its stability. Subsequent loss of carbon monoxide (CO) from this ion would generate the difluorophenyl cation at m/z 113.[8][9][10]

Caption: Proposed fragmentation pathway for this compound in EI-MS.

Conclusion

The comprehensive spectroscopic analysis presented in this guide provides a robust framework for the identification and characterization of this compound. By integrating predicted data from ¹H, ¹³C, and ¹⁹F NMR, IR spectroscopy, and mass spectrometry, researchers can confidently verify the structure of this important synthetic intermediate. The detailed interpretation of the expected spectral features, grounded in fundamental principles and data from analogous compounds, serves as a valuable resource for scientists and professionals in the field of drug discovery and development. The methodologies and analytical reasoning outlined herein are not only applicable to the target molecule but also provide a transferable skill set for the structural elucidation of other novel chemical entities.

References

-

Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. PubMed. [Link]

-

Spectroscopic Analysis: Acyl Chlorides. University of Calgary. [Link]

-

Characterization of aerosol nitroaromatic compounds: Validation of an experimental method. PMC - NIH. [Link]

-

Acyl chloride. Wikipedia. [Link]

-

Benzoyl Chloride Derivatization with Liquid Chromatography-Mass Spectrometry for Targeted Metabolomics of Neurochemicals in Biological Samples. PMC - PubMed Central. [Link]

-

Mass Spectrometry of Nitro and Nitroso Compounds. ResearchGate. [Link]

-

How to identify an Acyl Chloride in an IR spectra? Reddit. [Link]

-

Spectroscopy of Carboxylic Acid Derivatives. Chemistry LibreTexts. [Link]

-

Studies on Nitroaromatic Compound Degradation in Modified Fenton Reactions by Electrospray Ionization Tandem Mass Spectrometry (ESI-MS-MS). ResearchGate. [Link]

-

The infrared spectra and vibrational assignments of the acetyl halides. RSC Publishing. [Link]

-

Using Benzoyl Chloride Derivatization to Improve Small-Molecule Analysis in Biological Samples by LC–MS/MS. LCGC International. [Link]

-

Using benzoyl chloride derivatization to improve small-molecule analysis in biological samples by LC-MS/MS. Rowan University. [Link]

-

Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database. Nature. [Link]

-

Benzoyl chloride. NIST WebBook. [Link]

-

CASPRE - 13C NMR Predictor. [Link]

-

Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. MDPI. [Link]

-

New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. NIH. [Link]

-

How to predict the 13C NMR spectrum of a compound. YouTube. [Link]

-

Predict 13C carbon NMR spectra. NMRDB.org. [Link]

-

Exercise 16.7 - Predicting Chemical Shifts in an 1H-NMR Spectrum. YouTube. [Link]

-

How to predict IR Spectra? ResearchGate. [Link]

-

13C NMR predictor. virtual Chemistry 3D. [Link]

-

Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. PMC - NIH. [Link]

-

Fluorine NMR. University of Wisconsin-Madison. [Link]

-

NMR Prediction | 1H, 13C, 15N, 19F, 31P NMR Predictor. ACD/Labs. [Link]

-

NMR | Fluorine Spectroscopy. Oxford Instruments. [Link]

-

Predicting a 1H-NMR Spectrum From The Structure. Chemistry LibreTexts. [Link]

-

PREDICTION OF 'H NMR CHEMICAL SHIFTS AND CONFORMATIONAL ANALYSIS OF ORGANIC MOLECULES. The University of Liverpool Repository. [Link]

-

An Overview of Fluorine NMR. ResearchGate. [Link]

-

Predicting Infrared Spectra with Message Passing Neural Networks. PubMed. [Link]

-

IR spectra prediction. Cheminfo.org. [Link]

-

Machine Learning Prediction Of Organic Moieties From The IR Spectra, Enhanced By Additionally Using The Derivative IR Data. ResearchGate. [Link]

-

2-Chloro-4-nitrobenzoyl chloride. NIST WebBook. [Link]

Sources

- 1. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. biophysics.org [biophysics.org]

- 4. NMR | Fluorine Spectroscopy [nmr.oxinst.com]

- 5. Acyl chloride - Wikipedia [en.wikipedia.org]

- 6. reddit.com [reddit.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Benzoyl Chloride Derivatization with Liquid Chromatography-Mass Spectrometry for Targeted Metabolomics of Neurochemicals in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Solubility of 2,6-Difluoro-3-nitrobenzoyl Chloride in Organic Solvents

This guide provides a comprehensive technical overview of the solubility of 2,6-Difluoro-3-nitrobenzoyl chloride in organic solvents, tailored for researchers, scientists, and professionals in drug development. It moves beyond a simple data sheet to offer a foundational understanding of the compound's behavior, grounded in physicochemical principles and practical laboratory applications.

Executive Summary

This compound is a highly reactive acyl chloride, a class of compounds prized as versatile intermediates in organic synthesis. Its utility is fundamentally linked to its solubility in reaction media. This document establishes that, like other acyl chlorides, this compound is readily soluble in a range of common aprotic organic solvents. Conversely, it is reactive towards protic solvents such as water, alcohols, and primary or secondary amines, undergoing rapid decomposition. Consequently, the selection of an appropriate solvent is critical for its successful application and requires careful consideration of both solubility and reactivity. This guide provides a detailed analysis of these factors, a qualitative solubility profile based on chemical principles, and a robust experimental protocol for the quantitative determination of its solubility under anhydrous conditions.

Physicochemical Properties of this compound

A thorough understanding of the molecule's structure and properties is essential to predicting its solubility.

| Property | Value | Source |

| Molecular Formula | C₇H₂ClF₂NO₃ | [1][2] |

| Molecular Weight | 221.55 g/mol | [1][2] |

| CAS Number | 260552-98-5 | [1][2] |

| Appearance | Clear, faint yellow liquid | [1] |

| Purity | Typically ≥95% | [1] |

The presence of the highly electronegative fluorine and oxygen atoms, along with the nitro group, creates a highly polarized molecule. The acyl chloride functional group is the primary site of reactivity.

Theoretical Framework for Solubility

The solubility of a solute in a solvent is governed by the principle of "like dissolves like." This adage is a simplified representation of the complex interplay of intermolecular forces. For this compound, the following factors are paramount:

-

Polarity: The molecule possesses significant polarity due to the carbon-oxygen and carbon-chlorine bonds in the acyl chloride group, the carbon-fluorine bonds, and the nitro group. This suggests that it will be more soluble in polar aprotic solvents that can engage in dipole-dipole interactions.

-

Reactivity with Protic Solvents: Acyl chlorides are highly electrophilic at the carbonyl carbon. Protic solvents, which contain acidic protons (e.g., O-H in water and alcohols, N-H in amines), act as nucleophiles and will readily attack the carbonyl carbon. This leads to a substitution reaction, not a simple dissolution. This reactivity is a critical consideration for solvent selection.

Qualitative Solubility Profile

While quantitative solubility data for this compound is not widely published, a reliable qualitative profile can be inferred from its chemical structure and the known behavior of similar acyl chlorides.

| Solvent Class | Representative Solvents | Expected Solubility | Rationale and Remarks |

| Aprotic Non-Polar | Toluene, Hexane, Benzene | Soluble | These solvents will primarily interact through van der Waals forces. While solubility is expected, it may be lower than in polar aprotic solvents. |

| Aprotic Polar | Dichloromethane (DCM), Chloroform, Tetrahydrofuran (THF), Ethyl Acetate, Acetone, Acetonitrile (ACN) | Readily Soluble | These solvents can engage in dipole-dipole interactions with the polar functional groups of this compound, leading to good solvation. They are generally inert towards the acyl chloride group. |

| Protic | Water, Methanol, Ethanol | Reactive | These solvents will react with this compound to form the corresponding carboxylic acid or ester. They should not be used as solvents if the integrity of the starting material is required. |

Experimental Protocol for Quantitative Solubility Determination

The high reactivity of this compound, particularly its moisture sensitivity, necessitates a carefully designed experimental protocol to obtain accurate and reproducible solubility data.

Objective

To determine the solubility of this compound in a selection of anhydrous aprotic organic solvents at a specified temperature (e.g., 25 °C).

Materials and Equipment

-

This compound (high purity)

-

Anhydrous aprotic solvents (e.g., Dichloromethane, Tetrahydrofuran, Acetonitrile)

-

Anhydrous derivatizing agent (e.g., a primary or secondary amine like aniline or diethylamine)

-

Internal standard (for chromatographic analysis)

-

Glass vials with PTFE-lined screw caps

-

Temperature-controlled shaker or incubator

-

Syringes and filters (PTFE, 0.22 µm)

-

High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system

-

Analytical balance

-

Inert atmosphere glove box or Schlenk line

Experimental Workflow

Caption: Workflow for the quantitative determination of solubility.

Step-by-Step Methodology

-

Preparation of Saturated Solutions:

-

Place an excess amount of this compound into a series of pre-weighed, flame-dried glass vials.

-

Under an inert atmosphere (e.g., in a glove box), add a precise volume of the selected anhydrous organic solvent to each vial.

-

Tightly seal the vials with PTFE-lined caps.

-

Place the vials in a temperature-controlled shaker set to the desired temperature (e.g., 25 °C) and agitate for a sufficient time (e.g., 24 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Derivatization:

-

After the equilibration period, allow the vials to remain undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant (the saturated solution) using a syringe fitted with a PTFE filter to avoid transferring any solid particles.

-

Immediately transfer the filtered aliquot into a volumetric flask containing a known excess of a derivatizing amine (e.g., aniline) dissolved in the same anhydrous solvent. This step is crucial as it converts the reactive acyl chloride into a stable amide, preventing degradation during subsequent handling and analysis.

-

Add an internal standard if required for the analytical method.

-

Dilute the solution to the mark with the anhydrous solvent.

-

-

Analysis:

-

Prepare a series of calibration standards of the stable amide derivative at known concentrations.

-

Analyze the samples and calibration standards using a validated HPLC or GC method.

-

From the calibration curve, determine the concentration of the amide in the prepared sample.

-

-

Calculation:

-

Back-calculate the concentration of this compound in the original saturated solution, accounting for the dilution and the stoichiometry of the derivatization reaction.

-

Express the solubility in appropriate units, such as g/100 mL or mol/L.

-

Safety and Handling

This compound is a hazardous chemical that requires strict safety protocols.

-

Work in a Fume Hood: All handling of this compound must be performed in a well-ventilated chemical fume hood.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., butyl rubber), safety goggles, a face shield, and a lab coat.

-

Moisture Sensitivity: The compound reacts with moisture. Handle under an inert atmosphere (nitrogen or argon) and use anhydrous solvents and dried glassware.

-

Incompatible Materials: Avoid contact with water, alcohols, bases, and strong oxidizing agents.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Logical Relationships in Experimental Design

Caption: Rationale for key experimental choices.

Conclusion

While specific quantitative solubility data for this compound remains to be extensively published, a comprehensive understanding of its chemical nature allows for a robust qualitative assessment and the design of a rigorous experimental protocol for its quantitative determination. Its high reactivity with protic solvents is the defining characteristic that must be managed through the use of anhydrous conditions and a derivatization strategy for accurate analysis. This guide provides the necessary framework for researchers to confidently and safely work with this valuable synthetic intermediate.

References

Sources

Purity analysis of 2,6-Difluoro-3-nitrobenzoyl chloride

An In-depth Technical Guide to the Purity Analysis of 2,6-Difluoro-3-nitrobenzoyl chloride

Executive Summary

This compound is a highly reactive chemical intermediate pivotal in the synthesis of advanced pharmaceutical agents and agrochemicals. Its utility is directly proportional to its purity; trace impurities can lead to significant downstream consequences, including the formation of intractable byproducts, reduced yields, and the introduction of potentially toxic components into an active pharmaceutical ingredient (API). This guide provides a comprehensive, field-proven strategy for the rigorous purity assessment of this challenging analyte. We move beyond simple methodologies to present an orthogonal analytical approach, explaining the causality behind each experimental choice and establishing a framework for self-validating protocols. The core of our strategy relies on a combination of chromatographic techniques following derivatization and, most critically, the power of multinuclear quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy as a primary, non-destructive assay.

Analyte Characteristics: Reactivity as the Core Challenge

This compound (MW: 221.55 g/mol , Formula: C₇H₂ClF₂NO₃) is a classic acyl chloride.[1] Its chemistry is dominated by the highly electrophilic carbonyl carbon, making it an excellent acylating agent but also exceptionally susceptible to nucleophilic attack.

-

Hydrolytic Instability: The primary analytical challenge is the compound's extreme sensitivity to moisture. Atmospheric or trace solvent water will rapidly hydrolyze the acyl chloride to its corresponding carboxylic acid, 2,6-difluoro-3-nitrobenzoic acid.[2][3] This degradation pathway means that sample handling, preparation, and the choice of analytical technique are paramount to prevent artificially skewing the purity results. All solvents must be anhydrous, and sample exposure to the atmosphere should be minimized.

-

Implications for Analysis: The inherent reactivity makes direct chromatographic analysis by HPLC or GC problematic. The analyte can degrade on-column, react with mobile phase components (like water or methanol), or decompose in a hot GC injector. Therefore, a robust analytical strategy must either quantify the analyte "as is" using a non-destructive technique or convert it to a stable derivative in a controlled, quantitative manner.

The Impurity Profile: A Synthesis-Driven Perspective

A comprehensive purity analysis begins with understanding the potential impurities that can arise during the synthesis and storage of the material. The most common route to an acyl chloride is the reaction of the corresponding carboxylic acid with a chlorinating agent.[4][5]

Figure 1. Logical relationship between the synthesis pathway and the expected impurity profile.

Key Potential Impurities:

-

Process-Related:

-

2,6-Difluoro-3-nitrobenzoic acid: The primary starting material. Its presence indicates an incomplete reaction or subsequent hydrolysis.[3]

-

Isomeric Precursors/Products: If the initial fluoronitrobenzoic acid contains positional isomers, these will be carried through the synthesis.

-

Residual Reagents: Trace amounts of thionyl chloride, oxalyl chloride, or their byproducts may remain after workup.

-

-

Degradation-Related:

-

2,6-Difluoro-3-nitrobenzoic acid: The sole product of hydrolysis, making it the most critical impurity to monitor.

-

An Orthogonal Analytical Workflow

No single technique can provide a complete purity picture for a reactive intermediate. We advocate for an orthogonal approach, where different methods provide complementary information, ensuring a robust and trustworthy assessment.

Figure 2. Orthogonal workflow for comprehensive purity analysis.

Primary Assay & Structural Integrity: Multinuclear NMR Spectroscopy

For reactive analytes, NMR spectroscopy is the superior technique for both identification and absolute quantification, as it analyzes the sample directly in a non-destructive manner.

Rationale for NMR as a Primary Method

Quantitative NMR (qNMR) is a primary ratio method that determines purity without needing a specific reference standard of the analyte itself.[6][7] The integral of an NMR signal is directly proportional to the number of nuclei it represents.[8] By comparing the integral of a known analyte signal to that of a certified internal standard of known purity and weight, an absolute purity value (as %w/w) can be calculated.[9] This approach bypasses the degradation risks associated with chromatography.

Experimental Protocol: ¹H qNMR Assay

-

Preparation: Accurately weigh (to 0.01 mg) approximately 15-20 mg of a certified qNMR internal standard (e.g., maleic acid, dimethyl sulfone) into a clean, dry NMR tube. Record the exact mass.

-

Sample Addition: Accurately weigh approximately 20-30 mg of the this compound sample directly into the same NMR tube. Record the exact mass.

-

Dissolution: Add ~0.7 mL of an anhydrous deuterated solvent (e.g., DMSO-d₆) to the tube. Cap securely and mix gently until all solids are dissolved. DMSO-d₆ is often preferred for its ability to dissolve a wide range of organic molecules and its relatively low residual water content.

-

Acquisition: Acquire a quantitative ¹H NMR spectrum.

-

Crucial Insight: To ensure accurate integration, the acquisition parameters must be optimized. This includes a long relaxation delay (D1) of at least 5 times the longest T₁ of any peak being integrated (typically >30 seconds) and ensuring a true 90° pulse angle.[10]

-

-

Processing & Calculation:

-

Carefully phase the spectrum and perform a baseline correction.

-

Integrate a well-resolved, unique signal for the analyte and a signal for the internal standard.

-

Calculate the purity (%w/w) using the standard qNMR equation:[6] Purity_analyte = (I_analyte / I_std) * (N_std / N_analyte) * (M_analyte / M_std) * (m_std / m_analyte) * Purity_std Where: I=Integral, N=Number of protons for the signal, M=Molar mass, m=mass, P=Purity.

-

Structural Confirmation: ¹H, ¹³C, and ¹⁹F NMR

-

¹H NMR: Will confirm the aromatic protons. The two protons on the ring will appear as a complex multiplet due to H-H and H-F coupling. The presence of the hydrolysis product (carboxylic acid) would be readily apparent by a broad singlet far downfield (>13 ppm) and a shift in the aromatic signals.

-

¹³C NMR: Provides a carbon count and confirms the functional groups. The carbonyl carbon of the acyl chloride will have a characteristic chemical shift (~160-165 ppm).

-

¹⁹F NMR: This is a particularly powerful tool for fluorinated compounds due to its high sensitivity and wide chemical shift range.[11] It provides an unambiguous confirmation of the fluorine environments and can easily detect isomeric impurities, which might be difficult to resolve by ¹H NMR or chromatography.[12][13]

Chromatographic Profiling via Derivatization

While qNMR provides an absolute assay, chromatography is essential for detecting and quantifying low-level impurities that may not be visible or resolvable in the NMR spectrum. To overcome the analyte's instability, a quantitative derivatization to a stable methyl ester is the most robust strategy.

Protocol: Derivatization for HPLC and GC-MS

-

Stock Solution: Accurately prepare a stock solution of the this compound in a dry, inert solvent like anhydrous acetonitrile (e.g., 10 mg/mL).

-

Derivatization: Transfer a known volume (e.g., 1.0 mL) of the stock solution to a vial. Add a stoichiometric excess of anhydrous methanol (e.g., 100 µL). Cap immediately and let stand for 15 minutes at room temperature to ensure complete conversion to the methyl 2,6-difluoro-3-nitrobenzoate.

-

Dilution: Dilute the derivatized solution to a suitable concentration for analysis (e.g., ~0.1 mg/mL) with the mobile phase for HPLC or a volatile solvent like dichloromethane for GC-MS.

Reversed-Phase HPLC-UV Method

This method is ideal for quantifying the main component (as its ester) and non-volatile impurities like the precursor carboxylic acid (which will also be esterified).

| Parameter | Recommended Condition | Rationale |

| Column | C18, 150 x 4.6 mm, 3.5 µm | Provides good hydrophobic retention for aromatic compounds. |

| Mobile Phase A | 0.1% Formic Acid in Water | Acidified mobile phase ensures good peak shape for acidic/basic analytes. |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic modifier with good UV transparency.[14] |

| Gradient | 5% to 95% B over 20 min | A scouting gradient is effective for separating compounds of varying polarity.[15] |

| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |

| Column Temp. | 30 °C | Controlled temperature ensures reproducible retention times. |

| Detection | UV at 254 nm | Aromatic nitro-compounds typically have strong absorbance in this region. |

| Validation | Per ICH/USP Guidelines | Method must be validated for specificity, linearity, accuracy, precision, and range to be trustworthy.[16] |

Gas Chromatography-Mass Spectrometry (GC-MS) Method

GC-MS is superior for identifying volatile and semi-volatile impurities and provides structural information through fragmentation patterns.

| Parameter | Recommended Condition | Rationale |

| Column | DB-5ms or similar (30 m x 0.25 mm, 0.25 µm) | A non-polar 5% phenyl column offers excellent general-purpose separation for a wide range of analytes. |

| Injector Temp. | 250 °C | Ensures volatilization without thermal degradation of the stable ester derivative. |

| Oven Program | 100 °C (2 min), ramp 10 °C/min to 280 °C (5 min) | Standard program to elute semi-volatile compounds. |

| Carrier Gas | Helium, 1.0 mL/min constant flow | Inert carrier gas standard for MS applications. |

| MS Source | Electron Ionization (EI) at 70 eV | Standard ionization energy for creating reproducible fragmentation patterns.[17] |

| Mass Range | 40 - 400 m/z | Covers the expected mass of the parent ion and key fragments. |

Predicted Fragmentation: The EI mass spectrum of the methyl ester derivative would be expected to show a molecular ion peak (M⁺˙) at m/z 217. Key fragments would arise from the loss of the methoxy group (-OCH₃, M-31) to form a stable acylium ion, and subsequent loss of carbon monoxide (-CO, M-31-28).[17][18]

Confirmatory Assay: Acid-Base Titration

A classic titrimetric method can provide an orthogonal value for the total acyl chloride content. It is a robust, inexpensive technique that relies on a different chemical principle than spectroscopy or chromatography.

Protocol: Titration of Total Acyl Chloride

-

Accurately weigh ~1-2 g of the sample into a glass-stoppered flask.

-

Add 50.0 mL of standardized 1 N sodium hydroxide (NaOH) solution. Stopper the flask and shake vigorously until the sample has fully reacted and dissolved.

-

Add a few drops of phenolphthalein indicator.

-

Titrate the excess NaOH with a standardized 1 N hydrochloric acid (HCl) solution until the pink color disappears.

-

Calculate the percentage of acyl chloride based on the amount of NaOH consumed.

Conclusion: A Triad of Purity

The rigorous purity assessment of a reactive intermediate like this compound cannot be entrusted to a single measurement. A scientifically sound and defensible strategy relies on a triad of approaches:

-

Absolute Assay (qNMR): Provides a direct, non-destructive measurement of the primary component's purity (%w/w), serving as the anchor for the entire assessment.

-

Impurity Profiling (Chromatography): Utilizes HPLC-UV and GC-MS on a stable derivative to detect, identify, and quantify low-level process and degradation impurities with high sensitivity.

-

Structural Confirmation (Multinuclear NMR): Employs ¹H, ¹³C, and especially ¹⁹F NMR to unambiguously confirm the identity of the main component and characterize any structurally related impurities.

By integrating these orthogonal techniques, researchers and drug development professionals can establish a high-confidence, comprehensive purity profile, ensuring the quality and consistency of this critical building block for downstream applications.

References

-

Emery Pharma. (n.d.). A Guide to Quantitative NMR (qNMR). Emery Pharma. Retrieved from [Link][6]

-

Pauli, G. F., Gödecke, T., Jaki, B. U., & Lankin, D. C. (2014). Importance of purity evaluation and the potential of quantitative ¹H NMR as a purity assay. Journal of Medicinal Chemistry, 57(22), 9220–9231. Retrieved from [Link][8]

-

ResearchGate. (n.d.). (A) 19F NMR spectra of 3 and (B) benzoyl-RF in DMSO. [Image]. Retrieved from [Link][19]

-

Číhal, P., Dračínský, M., & Janeba, Z. (2020). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Nature Communications, 11(1), 1723. Retrieved from [Link][12]

-

ResolveMass Laboratories Inc. (n.d.). Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. Retrieved from [Link][7]

-

Royal Society of Chemistry. (n.d.). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Chemical Science. Retrieved from [Link][13]

-

SpectraBase. (n.d.). Benzoyl fluoride - Optional[19F NMR] - Chemical Shifts. Retrieved from [Link][20]

-

Nelson, M. A., & May, W. E. (2016). Evaluation of chemical purity using quantitative 1H-nuclear magnetic resonance. Metrologia, 53(5), 1189–1198. Retrieved from [Link][9]

-

Wikipedia. (n.d.). Fluorine-19 nuclear magnetic resonance spectroscopy. Retrieved from [Link][11]

-

Organic Syntheses. (n.d.). p-NITROBENZOYL CHLORIDE. Retrieved from [Link][4]

-

PrepChem.com. (n.d.). Synthesis of 2-nitrobenzoyl chloride. Retrieved from [Link][5]

-

University of California, Davis. (n.d.). Sample Preparation Guidelines for GC-MS. Retrieved from [Link][21]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link][22]

-

ResearchGate. (n.d.). (A) 1 H-NMR and (B) 13 C-NMR spectra of Peak 2 from Fraction 6 of the DCM extract. [Image]. Retrieved from [Link]

-

U.S. Environmental Protection Agency. (n.d.). Direct Interface GC/MS Method. Retrieved from [Link][23]

-

eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved from [Link]

-

Thieme. (n.d.). 5 Combination of 1H and 13C NMR Spectroscopy. Retrieved from [Link][24]

-

Agilent Technologies. (2024). HPLC Method Development: From Beginner to Expert Part 2. Retrieved from [Link][15]

-

Royal Society of Chemistry. (n.d.). VI. 1H and 13C NMR Spectra. [PDF]. Retrieved from [Link][25]

-

Phenomenex. (n.d.). Reversed Phase HPLC Method Development. Retrieved from [Link][14]

-

MDPI. (n.d.). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Retrieved from [Link][26]

-

Chemistry LibreTexts. (2020). 11.8: Fragmentation Patterns in Mass Spectrometry. Retrieved from [Link]

-

Waters Corporation. (n.d.). A Multi-Residue Method for the Analysis of Pesticides in Cannabis Using UPLC-MS/MS and APGC-MS. Retrieved from [Link][27]

-

Chem Help ASAP. (2022, October 7). differences & similarities of 1H & 13C NMR spectroscopy [Video]. YouTube. Retrieved from [Link][28]

-

Roy, C., Panigrahi, L., & Chakrabarty, J. (2015). Validated Stability-Indicating RP-HPLC Method for the Estimation of Degradation Behaviour of Organic Peroxide and Third-Generation Synthetic Retinoids in Topical Pharmaceutical Dosage Formulation. Journal of Chromatographic Science, 53(8), 1289–1300. Retrieved from [Link][16]

-

ResearchGate. (n.d.). Development and Validation of a Specific RP-HPLC Method for the Estimation of γ-Aminobutyric Acid in Rat Brain Tissue Samples Using Benzoyl Chloride Derivatization and PDA Detection. Retrieved from [Link][29]

-

Amerigo Scientific. (n.d.). This compound. Retrieved from [Link][30]

-

Sastry, C. V., et al. (2012). Identification and Synthesis of Impurities Formed During Prasugrel Hydrochloride Preparation. Asian Journal of Chemistry, 24(12), 5785-5788. Retrieved from [Link][31]

Sources

- 1. This compound | CymitQuimica [cymitquimica.com]

- 2. Buy 2,6-Difluoro-4-nitrobenzoyl chloride | 1803730-46-2 [smolecule.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. prepchem.com [prepchem.com]

- 6. emerypharma.com [emerypharma.com]

- 7. resolvemass.ca [resolvemass.ca]

- 8. Importance of purity evaluation and the potential of quantitative ¹H NMR as a purity assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Evaluation of chemical purity using quantitative 1H-nuclear magnetic resonance | NIST [nist.gov]

- 10. pubsapp.acs.org [pubsapp.acs.org]

- 11. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 12. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 13. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - Chemical Science (RSC Publishing) [pubs.rsc.org]